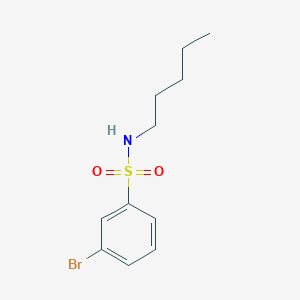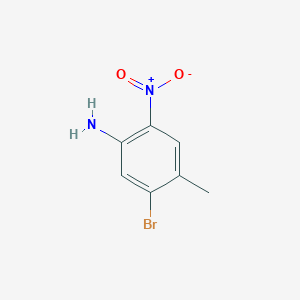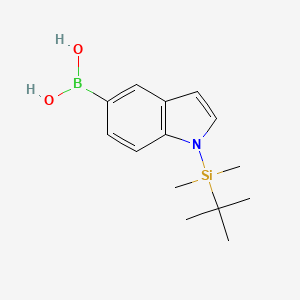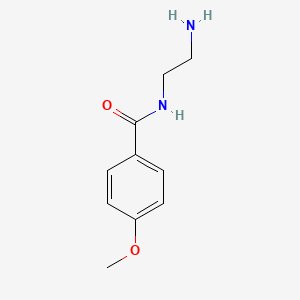
3-bromo-N-pentylbenzenesulfonamide
Overview
Description
3-Bromo-N-pentylbenzenesulfonamide is an organic compound with the molecular formula C₁₁H₁₆BrNO₂S. It belongs to the class of arylsulfonamides, which are known for their diverse applications in medicinal chemistry .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-bromo-n-pentylbenzenesulfonamide belongs, are known to have a wide range of pharmacological activities . They are often used as antibacterial drugs and have shown potential in treating a diverse range of diseases .
Mode of Action
Sulfonamides generally act by inhibiting bacterial dna synthesis . They exhibit their antibacterial property by competitively inhibiting dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna and thus inhibiting their growth .
Result of Action
As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth by interfering with their ability to synthesize dna .
Biochemical Analysis
Biochemical Properties
3-Bromo-N-pentylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Alternatively, the compound may activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety. Additionally, this compound can modulate metabolic flux by inhibiting or activating key enzymes, resulting in changes in metabolite levels and metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics . The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The bromine atom in 3-bromo-N-pentylbenzenesulfonamide can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted sulfonamides, where the bromine atom is replaced by the nucleophile.
Hydrolysis: The products are the corresponding sulfonic acid and amine.
Scientific Research Applications
3-Bromo-N-pentylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its ability to form stable sulfonamide bonds.
Antitumor Research: Some sulfonamide compounds have shown unique antitumor activities, making them valuable in cancer research.
Antidiabetic Research: Sulfonamide compounds have been found to possess antidiabetic properties.
Antiviral Research: These compounds are also explored for their antiviral activities.
Comparison with Similar Compounds
Similar Compounds
- N-Pentyl 3-bromophenylsulfonamide
- 3-Bromo-N-ethylbenzenesulfonamide
- 3-Bromo-N-methylbenzenesulfonamide
Uniqueness
3-Bromo-N-pentylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of a pentyl chain, which can influence its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-N-pentylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMWBVQCVFSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396590 | |
| Record name | 3-bromo-N-pentylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-95-6 | |
| Record name | 3-Bromo-N-pentylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-pentylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)






